molecular formula C23H24N4O B560376 ML241

ML241

Cat. No.: B560376
M. Wt: 372.5 g/mol
InChI Key: RMZPVQQGYVSLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML241 is a potent and selective inhibitor of p97 ATPase, a protein involved in various cellular processes, including protein degradation and membrane fusion. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: ML241 can be synthesized through a series of chemical reactions involving the quinazoline scaffold. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: ML241 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ML241 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of p97 ATPase and its role in protein degradation pathways.

    Biology: Investigated for its effects on cellular processes such as autophagy, apoptosis, and cell cycle regulation.

    Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies. .

    Industry: Utilized in the development of novel drugs targeting p97 ATPase and related pathways

Mechanism of Action

ML241 exerts its effects by inhibiting the ATPase activity of p97, a protein involved in various cellular processes. The inhibition of p97 ATPase disrupts protein homeostasis, leading to the accumulation of misfolded proteins and activation of stress response pathways. This can result in apoptosis or autophagy, depending on the cellular context .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Biological Activity

ML241 is a small-molecule compound recognized for its diverse biological activities, particularly as an inhibitor of the p97 ATPase and its role in viral inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

This compound primarily functions as an inhibitor of the p97 ATPase, which is crucial for various cellular processes, including protein degradation and endoplasmic-reticulum-associated degradation (ERAD). The compound exhibits an IC50 value of approximately 100 nM , indicating its potency in inhibiting the p97 ATPase activity .

Key Mechanisms:

  • Inhibition of p97 ATPase : this compound disrupts protein homeostasis by impairing the function of p97, leading to the accumulation of misfolded proteins and subsequent cellular stress responses.
  • Impact on Apoptosis : Unlike its analog ML240, this compound does not significantly mobilize executioner caspases, suggesting a differential impact on apoptosis pathways .
  • Viral Inhibition : this compound has shown promising results in inhibiting rotavirus proliferation by affecting early stages of viral entry into host cells .

2. Efficacy Against Rotavirus

Recent studies have demonstrated that this compound effectively inhibits rotavirus, a significant cause of gastroenteritis in children. The compound was evaluated through various assays to assess its antiviral properties.

In Vitro Studies :

  • Rotavirus Proliferation : this compound significantly reduced the copy number of rotavirus in infected cells, with statistical significance observed up to 48 hours post-treatment. The compound's inhibitory effects were confirmed through RT-qPCR and immunofluorescence assays .
  • Cytotoxicity Assessment : CCK8 assays indicated that this compound exhibited low cytotoxicity in MA104 cells, making it a viable candidate for therapeutic applications against rotavirus without substantial adverse effects .

In Vivo Studies :

  • In a murine model, this compound demonstrated a reduction in diarrhea scores and body weight loss in suckling mice infected with rotavirus, indicating its potential for clinical applications .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding the functional attributes of this compound. The compound is derived from a quinazoline scaffold, which has been optimized through various modifications to enhance its potency and selectivity.

CompoundIC50 (nM)MechanismNotes
ML240100p97 InhibitionRapid apoptosis activation
This compound100p97 InhibitionLess potent in apoptosis induction

4. Case Studies and Research Findings

Several case studies have explored the application and effectiveness of this compound in different contexts:

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of this compound revealed that it effectively inhibited rotavirus at multiple stages of infection. The research utilized ELISA and RT-qPCR to quantify viral loads and assess cytotoxicity, confirming this compound's potential as an antiviral agent with minimal toxicity.

Case Study 2: Cancer Cell Lines

In another investigation, this compound was tested against various cancer cell lines to evaluate its antiproliferative effects. While it showed less activity compared to ML240, it still provided insights into its role as a potential therapeutic agent in cancer treatment by modulating protein degradation pathways .

Properties

IUPAC Name

N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZPVQQGYVSLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: ML241 is a potent and selective inhibitor of the p97 ATPase, a crucial enzyme involved in protein homeostasis. [, , ]

A: this compound specifically targets the D2 domain of the p97 ATPase. [] It acts as an ATP-competitive inhibitor, interfering with the enzyme's ATPase activity. [, ]

ANone: Inhibition of p97 ATPase by this compound disrupts several cellular processes, including:

  • Impaired Protein Degradation: this compound inhibits the degradation of p97-dependent proteasome substrates, leading to their accumulation. []
  • Disruption of ERAD Pathway: this compound impairs the endoplasmic reticulum-associated degradation (ERAD) pathway, crucial for protein quality control. []
  • Induction of Apoptosis: ML240, a closely related analog, has been shown to rapidly induce apoptosis, suggesting that disrupting p97's protein homeostasis function can trigger programmed cell death. []

A: The ability to develop domain-selective p97 inhibitors like this compound is crucial for dissecting the specific roles of different p97 domains and their interactions with cofactors. [] This knowledge can contribute to designing more targeted therapies.

A: While specific resistance mechanisms for this compound haven't been extensively studied, research on a related inhibitor, CB-5083, has identified mutations in the p97 ATPase (N660K and T688A) that confer resistance. [] These mutations could potentially affect this compound's efficacy as well.

A: While detailed in vivo data for this compound is limited in the provided research, it has shown potent antiproliferative activity against a panel of cancer cell lines (NCI-60). [] Furthermore, ML240, its close analog, effectively inhibited cancer cell growth and induced apoptosis in vitro. []

A: Interestingly, a separate study found that this compound effectively inhibits rotavirus proliferation in vitro and in vivo using a suckling mouse model. []

A: Research suggests that this compound interferes with the MAPK signaling pathway by inhibiting ERK1/2 phosphorylation. [] This inhibition ultimately leads to the activation of the NF-κB signaling pathway, playing a role in its anti-rotavirus activity. []

ANone: Unfortunately, the provided research abstracts do not specify the molecular formula or weight of this compound. More detailed chemical characterization data would be needed.

ANone: The provided research abstracts do not include specific details on the spectroscopic characterization of this compound.

ANone: The research primarily focuses on this compound's target interaction and biological activity. Information regarding its stability under various conditions and formulation strategies is not available in the provided abstracts.

ANone: The provided abstracts do not elaborate on the ADME (absorption, distribution, metabolism, excretion) properties or in vivo activity and efficacy of this compound. Further research is needed to explore its PK/PD profile.

ANone: Although this compound exhibits potent antiproliferative activity against cancer cell lines, its overall toxicity, adverse effects, and safety profile require further investigation.

A: The research highlights several other p97 ATPase inhibitors, including DBeQ, CB-5083, NMS-873, and UPCDC-30245. [, , ] Comparing their performance, cost, and impact would require further analysis.

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